molecular formula C12H21N3O2 B14776175 tert-Butyl (4-cyano-2-methylpiperidin-4-yl)carbamate

tert-Butyl (4-cyano-2-methylpiperidin-4-yl)carbamate

Cat. No.: B14776175
M. Wt: 239.31 g/mol
InChI Key: CJYUMYDAUWZKQM-UHFFFAOYSA-N
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Description

tert-Butyl (4-cyano-2-methylpiperidin-4-yl)carbamate: is a chemical compound with the molecular formula C11H22N2O2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-cyano-2-methylpiperidin-4-yl)carbamate typically involves the reaction of 4-cyano-2-methylpiperidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and under an inert atmosphere to prevent any side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors ensures precise control over reaction conditions, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl (4-cyano-2-methylpiperidin-4-yl)carbamate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted piperidines.

Scientific Research Applications

Chemistry: tert-Butyl (4-cyano-2-methylpiperidin-4-yl)carbamate is used as a building block in the synthesis of more complex organic molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the effects of piperidine derivatives on biological systems. It can serve as a model compound for understanding the behavior of similar molecules in biological environments.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new drugs. Its piperidine core is a common motif in many pharmacologically active compounds.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of tert-Butyl (4-cyano-2-methylpiperidin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • tert-Butyl (4-methylpiperidin-4-yl)carbamate
  • tert-Butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate

Comparison: tert-Butyl (4-cyano-2-methylpiperidin-4-yl)carbamate is unique due to its cyano group, which imparts distinct reactivity and properties compared to other piperidine derivatives. The presence of the cyano group allows for specific interactions and reactions that are not possible with other similar compounds. This uniqueness makes it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C12H21N3O2

Molecular Weight

239.31 g/mol

IUPAC Name

tert-butyl N-(4-cyano-2-methylpiperidin-4-yl)carbamate

InChI

InChI=1S/C12H21N3O2/c1-9-7-12(8-13,5-6-14-9)15-10(16)17-11(2,3)4/h9,14H,5-7H2,1-4H3,(H,15,16)

InChI Key

CJYUMYDAUWZKQM-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CCN1)(C#N)NC(=O)OC(C)(C)C

Origin of Product

United States

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